molecular formula C10H19NO6 B14258019 Acetic acid, [2-[bis(2-methoxyethyl)amino]-2-oxoethoxy]- CAS No. 215101-73-8

Acetic acid, [2-[bis(2-methoxyethyl)amino]-2-oxoethoxy]-

Katalognummer: B14258019
CAS-Nummer: 215101-73-8
Molekulargewicht: 249.26 g/mol
InChI-Schlüssel: RQHSQLIUQUOKOM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetic acid, [2-[bis(2-methoxyethyl)amino]-2-oxoethoxy]- is a chemical compound with the molecular formula C9H19NO4. . This compound is a derivative of acetic acid and contains a bis(2-methoxyethyl)amino group, making it a versatile molecule in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, [2-[bis(2-methoxyethyl)amino]-2-oxoethoxy]- typically involves the reaction of bis(2-methoxyethyl)amine with acetic anhydride or acetyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{Bis(2-methoxyethyl)amine} + \text{Acetic anhydride} \rightarrow \text{Acetic acid, [2-[bis(2-methoxyethyl)amino]-2-oxoethoxy]-} ]

The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the pure compound .

Industrial Production Methods

In an industrial setting, the production of acetic acid, [2-[bis(2-methoxyethyl)amino]-2-oxoethoxy]- can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts may also be employed to enhance the reaction rate and selectivity .

Analyse Chemischer Reaktionen

Types of Reactions

Acetic acid, [2-[bis(2-methoxyethyl)amino]-2-oxoethoxy]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Acetic acid, [2-[bis(2-methoxyethyl)amino]-2-oxoethoxy]- has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of acetic acid, [2-[bis(2-methoxyethyl)amino]-2-oxoethoxy]- involves its interaction with various molecular targets. The bis(2-methoxyethyl)amino group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, modulating their activity. The compound may also participate in nucleophilic substitution reactions, altering the structure and function of biomolecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Acetic acid, [2-[bis(2-methoxyethyl)amino]-2-oxoethoxy]- is unique due to its bis(2-methoxyethyl)amino group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications .

Eigenschaften

CAS-Nummer

215101-73-8

Molekularformel

C10H19NO6

Molekulargewicht

249.26 g/mol

IUPAC-Name

2-[2-[bis(2-methoxyethyl)amino]-2-oxoethoxy]acetic acid

InChI

InChI=1S/C10H19NO6/c1-15-5-3-11(4-6-16-2)9(12)7-17-8-10(13)14/h3-8H2,1-2H3,(H,13,14)

InChI-Schlüssel

RQHSQLIUQUOKOM-UHFFFAOYSA-N

Kanonische SMILES

COCCN(CCOC)C(=O)COCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.